
4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is an organic compound characterized by a cyclohexadiene ring substituted with morpholine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine typically involves the reaction of cyclohexa-1,3-diene with morpholine under specific conditions. One common method is the dehydration of cyclohexane-1,4-diol, which is obtained by the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial pressure of hydrogen at 140 atm . The dehydration is carried out with phthalic anhydride at 200°C, yielding a mixture of dienes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadiene oxides, while reduction could produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine involves its interaction with molecular targets through its morpholine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: A simpler diene without morpholine substitution.
Cyclohexa-1,4-diene: An isomer with different double bond positions.
Morpholine: A simpler compound with a single morpholine ring.
Uniqueness
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is unique due to the presence of both the cyclohexadiene ring and morpholine groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
38112-33-3 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-(4-morpholin-4-ylcyclohexa-1,3-dien-1-yl)morpholine |
InChI |
InChI=1S/C14H22N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-2H,3-12H2 |
Clave InChI |
LFEJYXWRYNZOKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC=C1N2CCOCC2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
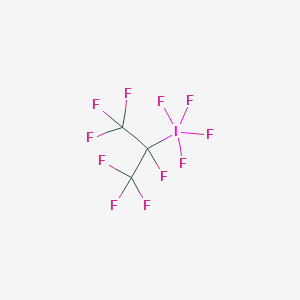
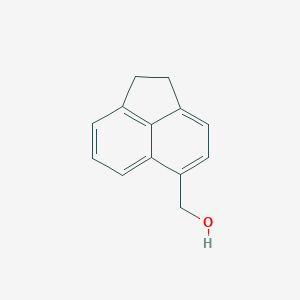


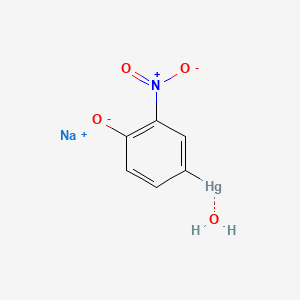
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

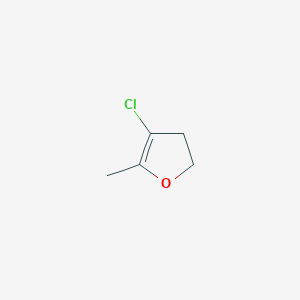
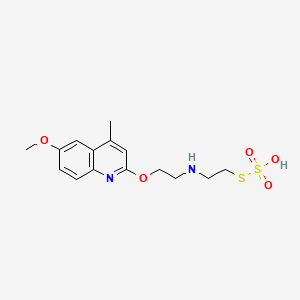

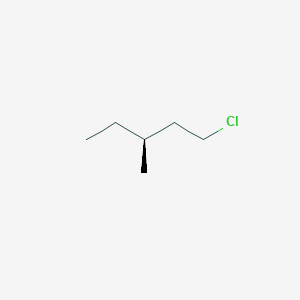
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
